BenchChemオンラインストアへようこそ!

Napamezole

Adrenergic Receptor Pharmacology Antidepressant Drug Discovery Receptor Binding Assays

Napamezole is a unique dual-action (α2 antagonist + 5-HT reuptake inhibition) reference compound, ideal for neuroscience requiring this specific pharmacological fingerprint. Standard vendors with 98% purity and -20°C storage serve global research.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 91524-14-0
Cat. No. B1676942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapamezole
CAS91524-14-0
Synonyms2-(3,4-dihydro-2-naphthalenylmethyl)-4,5-dihydro-1H-imidazole
napamezole
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C21)CC3=NCCN3
InChIInChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16)
InChIKeyWETRBJOSGIDJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Napamezole (CAS 91524-14-0): Dual-Mechanism α2-Adrenergic Antagonist and Monoamine Reuptake Inhibitor for Depression Research


Napamezole (also known as WIN-51181) is a small-molecule imidazoline derivative (C14H16N2, MW 212.29) that functions as both an α2-adrenergic receptor antagonist and a monoamine reuptake inhibitor in vitro [1]. This dual pharmacological profile—antagonism of presynaptic α2-adrenoceptors combined with blockade of serotonin and norepinephrine reuptake—distinguishes it from classical α2-antagonists and has positioned it as a point of departure for the design of novel antidepressants [2]. The compound advanced to Phase I clinical development with Sanofi Winthrop (formerly Sterling Drug) in the USA as a treatment for major depressive disorder and anxiety [3].

Why Napamezole (CAS 91524-14-0) Cannot Be Substituted with Generic α2-Antagonists Like Idazoxan or Yohimbine


Substituting Napamezole with a generic α2-adrenergic antagonist such as idazoxan, yohimbine, or mianserin is not scientifically equivalent due to its unique dual mechanism of action. Napamezole simultaneously blocks α2-adrenoceptors and inhibits the reuptake of monoamine neurotransmitters, particularly serotonin, with a 7-fold selectivity over norepinephrine and dopamine [1]. This dual functionality is not present in classical α2-antagonists like idazoxan or yohimbine, which lack significant monoamine reuptake inhibition activity [2]. Consequently, experimental outcomes relying on enhanced synaptic monoamine levels combined with autoreceptor blockade cannot be replicated by single-mechanism alternatives, making Napamezole an essential tool for specific preclinical depression models and structure-activity relationship (SAR) studies that require this dual pharmacological signature [3].

Napamezole (CAS 91524-14-0) Product-Specific Quantitative Differentiation Evidence


α2-Adrenergic Receptor Binding Affinity of Napamezole vs. Idazoxan and Yohimbine

Napamezole demonstrates moderate affinity for the α2-adrenergic receptor with a Ki of 28 nM, which is lower than idazoxan but higher than yohimbine. In a direct head-to-head comparison using [3H]clonidine binding in rat brain homogenates, the relative rank order of potency was: phentolamine > idazoxan > napamezole > mianserin > yohimbine [1]. This positions Napamezole as a tool with intermediate α2-affinity, offering a distinct binding profile compared to both the high-affinity idazoxan and the lower-affinity yohimbine.

Adrenergic Receptor Pharmacology Antidepressant Drug Discovery Receptor Binding Assays

Functional α2-Adrenergic Antagonism in Isolated Rat Vas Deferens: Napamezole vs. Idazoxan and Yohimbine

In a functional assay using the electrically stimulated rat vas deferens, Napamezole reversed clonidine-induced twitch height depression with a Kb of 17 nM, demonstrating potent α2-adrenergic antagonism [1]. The rank order of functional α2-antagonism was phentolamine > idazoxan > yohimbine > piperoxan = napamezole > mianserin. Thus, Napamezole exhibits functional α2-antagonism comparable to piperoxan and slightly weaker than yohimbine, but with the added benefit of monoamine reuptake inhibition not present in these comparators [2].

Functional Pharmacology Adrenergic Receptor Antagonism Ex Vivo Tissue Assays

In Vivo α2-Adrenergic Antagonism: Napamezole Oral and Subcutaneous ED50 in Clonidine-Induced Antinociception Model

Napamezole demonstrates in vivo α2-adrenergic antagonist activity following both oral and subcutaneous administration. In a clonidine-induced antinociception model in mice, Napamezole exhibited an ED50 value of 36 mg/kg p.o. and 3 mg/kg s.c. [1]. This establishes Napamezole's oral bioavailability and systemic activity, differentiating it from compounds that lack sufficient oral absorption or central penetration for behavioral studies.

In Vivo Pharmacology Behavioral Pharmacology Antidepressant Preclinical Models

Monoamine Reuptake Inhibition Selectivity: Napamezole 7-Fold Selectivity for Serotonin over Norepinephrine and Dopamine

Napamezole is not merely an α2-antagonist; it also inhibits monoamine reuptake into rat brain synaptosomes. Critically, it exhibits a 7-fold higher potency as an inhibitor of [3H]serotonin uptake compared to either [3H]norepinephrine or [3H]dopamine uptake [1]. This serotonin-preferring reuptake inhibition profile is a key differentiator from pure α2-antagonists like idazoxan and yohimbine, which lack this activity.

Monoamine Transporter Pharmacology Antidepressant Mechanism of Action Synaptosomal Uptake Assays

Role as a Chemical Lead for Second-Generation Dual-Mechanism Antidepressants

Napamezole was selected as the "point of departure" for the design of a novel series of compounds possessing combined α2A-adrenoceptor antagonist and serotonin/noradrenaline uptake inhibition properties [1]. Through SAR studies on substituted and rigid analogues, a derivative (compound 14c, 4(5)-[(5-fluoroindan-2-yl)methyl]-4,5-dihydroimidazole) was ultimately selected as a development candidate [2]. This establishes Napamezole as the validated chemical scaffold for this dual-mechanism class, providing a foundation for further optimization.

Medicinal Chemistry Structure-Activity Relationship (SAR) Antidepressant Drug Design

α1/α2 Selectivity Profile: Napamezole vs. Idazoxan and Mianserin

Napamezole exhibits an α2/α1 selectivity ratio of approximately 3.3 (Ki α2 = 28 nM; Ki α1 = 93 nM) [1]. In the functional vas deferens assay, the α1-antagonist Kb is 135 nM [2]. The rank order for α1-antagonism was prazosin > phentolamine > mianserin > yohimbine > napamezole > idazoxan. This places Napamezole as a moderately selective α2-antagonist with weaker α1 activity, a profile that may reduce unwanted cardiovascular effects associated with potent α1-blockade.

Adrenergic Receptor Subtype Selectivity Receptor Binding Selectivity Off-Target Profiling

Napamezole (CAS 91524-14-0): Key Research and Procurement Application Scenarios


Preclinical Depression Research Requiring Dual α2-Antagonism and Serotonin Reuptake Inhibition

Napamezole is the tool of choice for in vivo and ex vivo studies aiming to validate the hypothesis that simultaneous α2-adrenoceptor blockade and serotonin reuptake inhibition yields superior antidepressant-like effects compared to single-mechanism agents [1]. Its demonstrated oral bioavailability (ED50 36 mg/kg p.o.) and subcutaneous efficacy (ED50 3 mg/kg s.c.) in behavioral models [2] make it suitable for chronic dosing paradigms in rodent models of depression and anxiety.

Medicinal Chemistry and SAR Studies for Dual-Mechanism Antidepressant Development

As the validated chemical lead for the dual α2A-antagonist/monoamine uptake inhibitor class, Napamezole provides a structural template for synthesizing and evaluating novel analogues [1]. Researchers can use Napamezole as a reference standard to benchmark the binding affinity, functional activity, and selectivity of new derivatives in receptor binding and synaptosomal uptake assays [2].

Adrenergic Receptor Pharmacology Profiling and Selectivity Assessment

Napamezole serves as a reference compound for profiling α2-adrenergic receptor antagonists. Its well-characterized Ki values (α2 = 28 nM, α1 = 93 nM) and functional Kb values (α2 = 17 nM, α1 = 135 nM) in rat tissue [1] provide a benchmark for calibrating assay systems and evaluating the subtype selectivity of novel compounds.

Central Nervous System (CNS) Pharmacokinetic and Pharmacodynamic Studies

Napamezole's demonstrated ability to enhance norepinephrine turnover (minimum effective dose 30 mg/kg p.o.) and increase locus coeruleus neuronal firing in rats [1] validates its utility for studies requiring central α2-adrenoceptor engagement. This makes it a valuable positive control for experiments assessing brain penetration and target engagement of novel CNS-active compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Napamezole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.